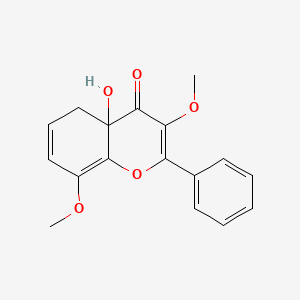

Hydroxydimethoxy flavone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

118227-09-1 |

|---|---|

Molecular Formula |

C17H16O5 |

Molecular Weight |

300.30 g/mol |

IUPAC Name |

4a-hydroxy-3,8-dimethoxy-2-phenyl-5H-chromen-4-one |

InChI |

InChI=1S/C17H16O5/c1-20-12-9-6-10-17(19)15(18)14(21-2)13(22-16(12)17)11-7-4-3-5-8-11/h3-9,19H,10H2,1-2H3 |

InChI Key |

XFPYZAKQILECFU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(CC=C1)(C(=O)C(=C(O2)C3=CC=CC=C3)OC)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Flavones

Plant Sources and Prevalence

Hydroxydimethoxy flavones, a subgroup of flavones characterized by one hydroxyl (-OH) group and two methoxy (B1213986) (-OCH3) groups attached to the basic flavone (B191248) structure, have been identified in a variety of plant species across different families. The specific positioning of these functional groups results in numerous isomers, each with a distinct natural distribution.

For instance, 5-hydroxy-7,4'-dimethoxyflavone has been isolated from the leaves of African bushwillow species such as Combretum zeyheri and Combretum erythrophyllum. researchgate.netnih.govbioline.org.br Another isomer, 5-hydroxy-3,7-dimethoxyflavone , is found in the rhizomes of Kaempferia parviflora, a plant native to Southeast Asia. medchemexpress.comresearchgate.net The hybrid poplar 'Neva' (Populus nigra L. × Populus deltoides Marsh) has been identified as a source of 5-hydroxy-7-methoxy-flavone in its twigs. nih.govwikipedia.org

The following interactive table details the natural plant sources for various isomers of hydroxydimethoxy flavone.

| This compound Isomer | Plant Source (Species) | Plant Family | Plant Part | Citation |

|---|

Forms of Occurrence (e.g., glycosides, methylated derivatives)

In plants, flavones rarely occur in their simple aglycone (non-sugar-bound) form. publisherspanel.com They are most commonly found as glycosides or as methylated derivatives. publisherspanel.comscispace.com These modifications significantly alter the chemical properties of the flavonoid, such as its solubility and stability. mdpi.com

Glycosides: Glycosylation involves the attachment of a sugar moiety to the flavone backbone. mdpi.com O-linked glycosides, where the sugar is attached via a hydroxyl group, are the most common form. mdpi.comnih.gov This process increases the water solubility of the flavone, which facilitates its transport and storage within the plant cell, often in the vacuole. mdpi.comnih.gov Common sugars involved in glycosylation include glucose, rhamnose, galactose, and arabinose. scispace.com

Methylated Derivatives: Methylation, the addition of a methyl group (-CH3), is another prevalent modification of the flavone structure. mdpi.comscispace.com This process is catalyzed by O-methyltransferases (OMTs). oup.com Methylation generally increases the lipophilicity (fat-solubility) of the flavonoid, which can enhance its ability to cross cell membranes and may protect it from degradation. nih.govoup.com Hydroxydimethoxy flavones are, by definition, methylated flavonoids, possessing two methoxy groups. The presence and position of these methyl groups, alongside hydroxyl groups, are a result of specific enzymatic actions within the plant's metabolic pathways. oup.com These compounds can exist as methylated aglycones or can be further modified by glycosylation. mdpi.compublisherspanel.com For example, more advanced plant families tend to accumulate flavones with complex methylation patterns. researchgate.net

Ecological and Physiological Roles in Plants

Flavonoids, including flavones, perform a multitude of critical functions for the plants that produce them. These roles are essential for survival, growth, and reproduction in a challenging terrestrial environment. nih.govbiorxiv.org

Defense Against Biotic Stress: Flavones act as a chemical shield against various pathogens and herbivores. They can function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to fungal or bacterial infection. nih.govoup.com The accumulation of specific flavonoids has been linked to disease resistance in several plant species. oup.com For example, some methylated flavonoids exhibit increased antimicrobial activity. oup.com They can also deter feeding by insects and larger herbivores by reducing the palatability of plant tissues or acting as toxins. nih.gov

Protection from Abiotic Stress: One of the most fundamental roles of flavones is protection against harmful ultraviolet (UV) radiation. nih.govbiorxiv.org They accumulate in the epidermal layers of leaves and stems, where they absorb UV-B light and prevent it from damaging sensitive tissues and the photosynthetic machinery. nih.gov Flavonoids also act as antioxidants, scavenging reactive oxygen species (ROS) that are produced under various stress conditions like drought, extreme temperatures, and high light intensity, thus protecting the plant from oxidative damage. nih.gov

Signaling and Reproduction: Flavones play crucial roles in plant communication and reproduction. They are responsible for the pigmentation in many flowers, creating yellow hues or acting as co-pigments with anthocyanins to produce a range of colors that attract pollinators. nih.gov Furthermore, flavonoids secreted by plant roots act as signaling molecules in the establishment of symbiotic relationships with soil microbes, such as rhizobia for nitrogen fixation in legumes and arbuscular mycorrhizal fungi, which help in nutrient uptake. nih.govacs.org

Biosynthesis and Metabolic Pathways of Flavones

Core Flavonoid Biosynthetic Pathway

The formation of the foundational C6-C3-C6 structure of flavonoids is a multi-step process that begins with precursors from primary metabolism. This core pathway is responsible for producing flavanones, the direct precursors to flavones and other flavonoid classes.

Phenylpropanoid Pathway Precursors

The journey to flavone (B191248) biosynthesis commences with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. nih.gov The general phenylpropanoid pathway converts L-phenylalanine into 4-coumaroyl-CoA through the sequential action of three key enzymes. nih.govwikipedia.org

First, phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. nih.govtaylorandfrancis.com Following this, cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group onto the phenyl ring of cinnamic acid to produce p-coumaric acid. nih.gov Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it with coenzyme A, forming the high-energy thioester, 4-coumaroyl-CoA. nih.govwikipedia.org This molecule serves as a critical branch-point, standing at the crossroads of various specialized metabolic pathways, including the entry into flavonoid biosynthesis. taylorandfrancis.com

Role of Chalcone (B49325) Synthase (CHS) and Chalcone Isomerase (CHI)

The first committed step in the flavonoid biosynthetic pathway is catalyzed by Chalcone Synthase (CHS) , a type III polyketide synthase. nih.govnih.gov CHS performs a series of decarboxylation and condensation reactions, uniting one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate-malonate pathway) to assemble the characteristic 15-carbon chalcone backbone. wikipedia.orgresearchgate.net This reaction results in the formation of naringenin chalcone (2',4',6',4-tetrahydroxychalcone). nih.gov

The open-chain chalcone is then subjected to stereospecific intramolecular cyclization by the enzyme Chalcone Isomerase (CHI) . nih.gov CHI catalyzes the formation of the heterocyclic C-ring, converting naringenin chalcone into the flavanone (B1672756) (2S)-naringenin. nih.govfrontiersin.org This flavanone is a pivotal intermediate from which the biosynthesis of nearly all major classes of flavonoids, including flavones, diverges. nih.gov The efficiency of this reaction in the presence of CHI is significantly increased, by a factor of 10^7, ensuring the rapid conversion of chalcones to flavanones. nih.gov

Flavone-Specific Biosynthesis

Flavones are distinguished from their flavanone precursors by the presence of a double bond between the C-2 and C-3 positions of the C-ring. This desaturation is accomplished by a class of enzymes known as Flavone Synthases (FNS). Two distinct types of FNS have been identified in plants, differing in their structure, catalytic mechanism, and subcellular localization. nih.govresearchgate.net

Flavone Synthase I (FNSI) Mechanisms and Localization

Flavone Synthase I (FNSI) is a soluble enzyme that belongs to the Fe²⁺/2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily. nih.govnih.gov It is found in the cytoplasm and catalyzes the direct desaturation of flavanones, such as naringenin, into their corresponding flavones, like apigenin (B1666066). nih.govnih.gov The reaction mechanism involves the use of 2-oxoglutarate and molecular oxygen, leading to the formation of the C2-C3 double bond. nih.gov Initially thought to be confined to the Apiaceae family, FNSI enzymes have since been identified in a wider range of plants, including rice and maize. nih.gov

Flavone Synthase II (FNSII) Mechanisms and Localization

Flavone Synthase II (FNSII) is a membrane-bound, NADPH-dependent cytochrome P450 monooxygenase, typically belonging to the CYP93B subfamily in dicots. nih.govnih.gov FNSII is localized to the endoplasmic reticulum (ER) membrane. nih.govnih.gov Similar to FNSI, most characterized FNSII enzymes catalyze the direct conversion of flavanones to flavones. frontiersin.org However, some FNSII enzymes, particularly in legumes, also exhibit flavanone 2-hydroxylase (F2H) activity. researchgate.netnih.gov This dual functionality allows them to produce 2-hydroxyflavanones, which are key intermediates in the biosynthesis of C-glycosylflavones. nih.govnih.gov The localization of FNSII on the ER is significant, as it is believed to form part of a larger enzyme complex, or "metabolon," with other enzymes of the flavonoid pathway, such as CHS and CHI, facilitating efficient substrate channeling. nih.gov

| Enzyme Type | Family | Localization | Cofactors/Requirements | Mechanism |

| FNSI | Soluble Fe²⁺/2-oxoglutarate-dependent dioxygenase (2-ODD) | Cytoplasm | Fe²⁺, 2-oxoglutarate, O₂ | Direct desaturation of flavanone |

| FNSII | Membrane-bound Cytochrome P450 monooxygenase (CYP) | Endoplasmic Reticulum (ER) | NADPH, O₂ | Direct desaturation or 2-hydroxylation of flavanone |

O-Glycosylation and C-Glycosylation Pathways

To increase their stability and water solubility, flavone aglycones are often modified by the attachment of sugar moieties, a process known as glycosylation. This can occur through two distinct mechanisms: O-glycosylation and C-glycosylation.

O-Glycosylation: This process involves the formation of an O-glycosidic bond between a hydroxyl group on the flavone nucleus and a sugar molecule, typically catalyzed by UDP-dependent glycosyltransferases (UGTs). This modification usually occurs after the flavone backbone has been fully formed by FNSI or FNSII. nih.gov

C-Glycosylation: This involves the formation of a more stable, hydrolysis-resistant carbon-carbon bond between the flavone nucleus and a sugar. This pathway is mechanistically different and relies on the 2-hydroxylase activity of certain FNSII enzymes. researchgate.net The resulting 2-hydroxyflavanone is the substrate for a specific C-glycosyltransferase (CGT), which attaches a sugar moiety (like glucose from UDP-glucose) to the C-6 or C-8 position of the A-ring. nih.govresearchgate.net The resulting 2-hydroxyflavanone-C-glycoside is then dehydrated, either spontaneously or enzymatically, to yield the final C-glycosylflavone. nih.govresearchgate.net

| Glycosylation Type | Key Enzymes | Substrate | Bond Type | Product Stability |

| O-Glycosylation | O-Glycosyltransferases (UGTs) | Flavone aglycone | C-O-Sugar | Susceptible to hydrolysis |

| C-Glycosylation | Flavanone 2-Hydroxylase (F2H/FNSII), C-Glycosyltransferase (CGT) | 2-Hydroxyflavanone | C-C-Sugar | Resistant to hydrolysis |

The biosynthesis of a specific compound like a "hydroxydimethoxy flavone" would follow these core pathways. The basic flavone skeleton, such as apigenin (from naringenin) or luteolin (B72000) (from eriodictyol), would be synthesized first. Subsequent "decorating" enzymes would then catalyze site-specific modifications. Flavonoid hydroxylases , such as Flavonoid 3'-hydroxylase (F3'H) or other P450 enzymes, would add the necessary hydroxyl group(s). nih.govoup.com Following this, O-methyltransferases (OMTs) would transfer methyl groups from a donor like S-adenosyl-L-methionine to specific hydroxyl groups on the flavone ring, resulting in the final dimethoxy-substituted structure. mdpi.com The precise regioselectivity of these hydroxylases and OMTs determines the final substitution pattern of the flavone.

Methylation and Hydroxylation Enzymes

The structural diversity of flavones, including compounds like this compound, is largely achieved through modification reactions such as hydroxylation and methylation. These "decorating" steps are catalyzed by specific enzymes that add hydroxyl (-OH) and methyl (-OCH3) groups to the basic flavone skeleton. nih.govmdpi.com

Hydroxylation is a critical modification that influences the biological activity and stability of flavonoids. nih.gov This process is primarily catalyzed by cytochrome P450-dependent monooxygenases (P450s or CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs). nih.govhebmu.edu.cn Key hydroxylases in the flavonoid biosynthetic pathway determine the position of hydroxyl groups on the A, B, and C rings of the flavone structure. For instance, Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H) are crucial for adding hydroxyl groups to the B ring. nih.govoup.com Enzymes like Flavone 6-hydroxylase (F6H) and Flavone 8-hydroxylase (F8H) are responsible for hydroxylating the A ring. nih.govoup.com

Methylation, the addition of a methyl group, is catalyzed by O-methyltransferases (OMTs). This modification generally increases the lipophilicity and metabolic stability of flavonoids, which can enhance their bioavailability. mdpi.comresearchgate.net OMTs transfer a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid substrate. mdpi.com The specificity of different OMTs for certain positions on the flavonoid rings contributes significantly to the chemical diversity of methoxylated flavonoids found in nature. mdpi.com For example, specific OMTs have been identified that methylate the 7-OH, 8-OH, and other positions on the flavone A-ring. mdpi.com

The sequential action of these hydroxylases and methyltransferases on a precursor flavone, such as apigenin or luteolin, leads to the biosynthesis of more complex derivatives like hydroxydimethoxy flavones.

| Enzyme Class | Abbreviation | Function | Target Ring(s) | Example Substrates |

| Flavonoid 3'-hydroxylase | F3'H | Adds hydroxyl group at the 3' position | B-ring | Naringenin, Apigenin |

| Flavonoid 3',5'-hydroxylase | F3'5'H | Adds hydroxyl groups at 3' and 5' positions | B-ring | Naringenin, Kaempferol |

| Flavone 6-hydroxylase | F6H | Adds hydroxyl group at the 6 position | A-ring | Apigenin |

| Flavone 8-hydroxylase | F8H | Adds hydroxyl group at the 8 position | A-ring | Scutellarein |

| O-methyltransferase | OMT | Adds a methyl group to a hydroxyl group | A, B, C-rings | Quercetin (B1663063), Luteolin, Eriodictyol |

Metabolic Engineering and Biotechnological Production of Flavones

Traditional methods for obtaining flavonoids, such as extraction from plants, often suffer from low yields and complex purification processes. frontiersin.org Metabolic engineering has emerged as a promising alternative for the sustainable and large-scale production of valuable flavonoids. proquest.comnih.gov This approach involves the rational modification of metabolic pathways in carefully selected host organisms to enhance the production of specific compounds. sci-hub.se By introducing and expressing genes from the plant flavonoid biosynthetic pathway into microorganisms, it is possible to create microbial cell factories capable of producing flavones from simple carbon sources like glucose. frontiersin.orgproquest.com

The core strategy involves reconstructing the plant's multi-gene phenylpropanoid and flavonoid pathways in a microbial host. This typically includes introducing key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumaroyl:CoA-ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI) to produce foundational flavanones like naringenin. proquest.comnih.gov Further introduction of enzymes like flavone synthase (FNS) can convert these flavanones into flavones such as apigenin. nih.gov

Heterologous Production in Microbial Hosts

The heterologous production of flavones relies on transferring the necessary biosynthetic genes from plants into well-characterized microbial hosts. Escherichia coli and Saccharomyces cerevisiae (baker's yeast) are the most commonly used microorganisms for this purpose due to their fast growth rates, well-understood genetics, and established genetic engineering tools. proquest.comfrontiersin.org

In E. coli, researchers have successfully engineered strains to produce the flavanone naringenin, a precursor to many flavones, by introducing the required pathway genes. proquest.com By subsequently expressing a flavone synthase I (FNS I) gene, these naringenin-producing strains can be modified to synthesize flavones like apigenin (from the precursor tyrosine) and chrysin (from phenylalanine). nih.gov

Saccharomyces cerevisiae is often favored for producing more complex flavonoids that require modifications by P450 enzymes (like hydroxylases), as yeast is a eukaryote and generally provides a more suitable environment for the functional expression of these enzymes. researchgate.net Engineered yeast strains have been developed to produce a variety of flavonoids, demonstrating the feasibility of using these platforms for creating diverse chemical structures. frontiersin.org The choice of host organism can significantly impact the success of metabolic engineering efforts. researchgate.net

| Microbial Host | Flavonoid Produced | Precursor(s) | Key Enzymes Introduced |

| Escherichia coli | Naringenin (flavanone precursor) | Tyrosine | TAL, 4CL, CHS, CHI |

| Escherichia coli | Apigenin (flavone) | Tyrosine | TAL, 4CL, CHS, CHI, FNS |

| Escherichia coli | Chrysin (flavone) | Phenylalanine | PAL, 4CL, CHS, CHI, FNS |

| Saccharomyces cerevisiae | Kaempferol (flavonol) | Glucose | Full pathway from glucose |

| Saccharomyces cerevisiae | Quercetin (flavonol) | Glucose | Full pathway from glucose |

Genetic Manipulation of Flavone Biosynthesis Pathways

Simply introducing the genes for a biosynthetic pathway is often insufficient to achieve high production titers. Therefore, further genetic manipulation of the host and the introduced pathway is crucial for optimizing flavone production. nih.gov These strategies aim to increase the availability of precursors, reduce the formation of competing byproducts, and balance the expression of pathway enzymes.

Advanced genetic tools, such as CRISPR-based gene editing, have enabled precise and efficient modifications to biosynthetic pathways. In one notable study, CRISPR was used to modify the flavone biosynthesis pathway in rice to increase the production and exudation of apigenin. nih.gov This manipulation not only enhanced the plant's flavone content but also had significant effects on its interaction with soil microbes, demonstrating the power of genetic manipulation to alter the output of these pathways. nih.govresearchgate.net The choice of gene promoters and the optimization of fermentation conditions are also critical factors that are manipulated to maximize the productivity of the engineered microbial strains.

Synthetic Methodologies for Hydroxydimethoxy Flavone and Its Derivatives

Conventional Synthetic Routesnih.govresearchgate.netnepjol.inforesearchgate.net

Conventional methods for synthesizing the flavone (B191248) skeleton have been the cornerstone of flavonoid chemistry for decades. The most prominent of these strategies include the oxidative cyclization of o-hydroxychalcones, the Claisen-Schmidt condensation to prepare necessary precursors, and the Baker-Venkataraman rearrangement. semanticscholar.orginnovareacademics.in These routes offer versatility and are adaptable for the preparation of a wide array of flavone derivatives by varying the substitution patterns on the starting materials.

One of the most versatile and widely employed methods for the synthesis of flavones is the oxidative cyclization of 2'-hydroxychalcones. mdpi.comnih.gov Chalcones are open-chain flavonoids that serve as key biosynthetic intermediates for other flavonoid classes. mdpi.com In the laboratory, these readily available precursors can be cyclized to form the pyranone ring of the flavone structure. semanticscholar.org The reaction proceeds through an intramolecular cyclization followed by oxidation, which introduces the double bond between the C2 and C3 positions of the flavone core. chemijournal.com Various oxidizing agents and catalytic systems have been developed to facilitate this transformation efficiently.

Iodine is a classical and highly effective reagent for the oxidative cyclization of 2'-hydroxychalcones to flavones. chemijournal.com The reaction is typically carried out in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO), where iodine acts as a catalyst and DMSO serves as both the solvent and a co-oxidant to regenerate the active iodine species. innovareacademics.inchemijournal.com This method is valued for its simplicity and effectiveness across a range of substrates.

A specific application of this method is the synthesis of 5-hydroxy-3',4'-dimethoxy flavone. The process starts with the corresponding 2',6'-dihydroxy-3,4-dimethoxy chalcone (B49325), which is then oxidatively cyclized using a catalytic amount of iodine in a suitable solvent to yield the target flavone. researchgate.net The yield for this cyclization step has been reported to be around 62%. researchgate.net

Alternative iodine sources have also been explored to create more environmentally benign procedures. One such approach uses ammonium (B1175870) iodide (NH₄I) under solvent-free conditions, where iodine is generated in situ upon exposure to air. researchgate.net Another efficient methodology employs iodine monochloride (ICl) in DMSO under ultrasound irradiation, which can reduce reaction times and improve yields. nih.gov

Table 1: Examples of Iodine-Mediated Oxidative Cyclization of Chalcones

| Chalcone Precursor | Iodine Reagent/System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2'-Hydroxychalcone (B22705) | I₂/DMSO | Reflux | Flavone | High | chemijournal.com |

| 2',6'-Dihydroxy-3,4-dimethoxy chalcone | Iodine | - | 5-Hydroxy-3',4'-dimethoxy flavone | 62% | researchgate.net |

| 2'-Hydroxychalcone | NH₄I | Solvent-free, neat | Flavone | 92% | researchgate.net |

| 2'-Hydroxychalcone | ICl/DMSO | Ultrasound irradiation | Flavone | High | nih.gov |

Palladium(II) catalysts offer a modern and efficient route for the synthesis of flavones through the oxidative cyclization of chalcone-type precursors. nih.govrsc.org These methods are notable for their versatility, allowing for a divergent synthesis of either flavones or flavanones from a common starting material, 2′-hydroxydihydrochalcones, by simply modifying the reaction conditions, such as the choice of oxidant and additives. nih.govrsc.org

The proposed mechanism involves an initial Pd(II)-catalyzed dehydrogenation of the 2′-hydroxydihydrochalcone to form a 2′-hydroxychalcone intermediate. nih.gov From this intermediate, the reaction pathway can diverge. Under certain conditions, an oxidative Heck-type coupling leads to the formation of the flavone. nih.gov The Pd(0) species generated during the catalytic cycle is reoxidized to the active Pd(II) state by an oxidant, such as copper(II) acetate (B1210297) or molecular oxygen, ensuring catalytic turnover. nih.govrsc.org The choice of oxidant has been shown to be critical; for instance, using Cu(OAc)₂ as the oxidant can favor flavone formation. rsc.org

Table 2: Pd(II)-Catalyzed Synthesis of Flavones from 2′-Hydroxydihydrochalcone

| Catalyst | Oxidant | Additive | Solvent | Temperature | Major Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Pd(TFA)₂ | Cu(OAc)₂ | - | DMSO | 100 °C | Flavone | 16% | rsc.org |

| Pd(TFA)₂ | O₂ | - | DMSO | 100 °C | Flavanone (B1672756) (major), Flavone (minor) | 31% (flavanone), 12% (flavone) | nih.gov |

In this system, an undivided cell is used with inexpensive graphite (B72142) plates serving as both the anode and cathode. Sodium iodide (NaI) acts as both the electrolyte and the reaction mediator. The reaction is typically conducted at ambient temperature in a benign solvent mixture, such as ethanol (B145695) and water. dntb.gov.ua It is proposed that the electrochemical process generates iodine in situ, which then acts as the oxidizing agent in the cyclization of the 2'-hydroxychalcone, similar to the conventional iodine-catalyzed methods. dntb.gov.uaresearchgate.net This method has a broad substrate scope and is scalable, making it an attractive alternative to traditional chemical oxidation. dntb.gov.ua

The Claisen-Schmidt condensation is a fundamental and widely used reaction for synthesizing chalcones, which are the direct precursors for flavone synthesis via oxidative cyclization. scispace.comorientjchem.org This reaction involves the base-catalyzed condensation of a substituted 2-hydroxyacetophenone (B1195853) with an aromatic aldehyde. innovareacademics.inscispace.com

For the synthesis of a hydroxydimethoxy flavone, a suitably substituted 2-hydroxyacetophenone (e.g., 2,6-dihydroxyacetophenone) is reacted with a dimethoxybenzaldehyde (e.g., 3,4-dimethoxybenzaldehyde). researchgate.netresearchgate.net The reaction is typically catalyzed by a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). orientjchem.org Modern variations of this method include solvent-free "green chemistry" approaches, where the solid reactants are ground together with a solid base like NaOH, providing high yields in a short reaction time and avoiding the use of organic solvents. researchgate.netscispace.com

Once the 2'-hydroxychalcone is synthesized, it is then subjected to oxidative cyclization, as described previously (Section 4.1.1), to yield the final flavone product. For example, 2',6'-dihydroxy-3,4-dimethoxy chalcone, prepared via a Claisen-Schmidt condensation, is cyclized with iodine to produce 5-hydroxy-3',4'-dimethoxy flavone. researchgate.net

Table 3: Synthesis of Chalcone Precursors via Claisen-Schmidt Condensation

| Acetophenone (B1666503) Derivative | Aldehyde Derivative | Base/Conditions | Chalcone Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Dihydroxyacetophenone | 3,4-Dimethoxybenzaldehyde | Solid NaOH, grinding | 2',6'-Dihydroxy-3,4-dimethoxy chalcone | 70% | researchgate.net |

| 2-Hydroxyacetophenone | Substituted Benzaldehyde (B42025) | NaOH, trituration | 2'-Hydroxychalcone derivative | - | scispace.com |

| 2-Hydroxyacetophenone | Substituted Benzaldehyde | KOH/Ethanol | 2'-Hydroxychalcone derivative | - | scispace.com |

The Baker-Venkataraman rearrangement is a classic and reliable method for the synthesis of flavones and chromones. wikipedia.orgchemistry-reaction.com This pathway proceeds through a 1,3-diketone intermediate, which is formed and subsequently cyclized to afford the flavone core. semanticscholar.orgtandfonline.com

The synthesis involves a multi-step process:

Esterification : A 2-hydroxyacetophenone is first acylated with an appropriate benzoyl chloride in the presence of a base like pyridine (B92270) to form a 2-benzoyloxyacetophenone ester. rsc.org

Rearrangement : The resulting ester undergoes an intramolecular Claisen condensation, known as the Baker-Venkataraman rearrangement, upon treatment with a strong base such as potassium hydroxide (KOH) or sodium hydride (NaH). wikipedia.orgtandfonline.com This step generates the key 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (B75104) intermediate. The mechanism involves the formation of an enolate at the carbon alpha to the ketone, which then attacks the ester carbonyl to form a cyclic intermediate that subsequently opens to the more stable diketone product. wikipedia.org

Cyclization : The 1,3-diketone is then cyclized under acidic conditions, typically by heating with glacial acetic acid and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄). rsc.org This final step involves an intramolecular condensation and dehydration to form the flavone ring. rsc.org

This method is highly adaptable for producing various hydroxydimethoxy flavones by selecting the appropriately substituted 2-hydroxyacetophenone and benzoyl chloride starting materials.

Allan-Robinson Strategy

The Allan-Robinson reaction, first established in 1924, is a classical and versatile method for the synthesis of flavones. mdpi.comwikipedia.org The strategy involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) and the sodium salt of the corresponding aromatic acid upon heating. mdpi.comwikipedia.org

The general mechanism proceeds through several key steps. wikipedia.org Initially, the o-hydroxyaryl ketone tautomerizes to its enol form. The enol then attacks the anhydride, leading to an acylated intermediate. Subsequent intramolecular cyclization and dehydration yield the final flavone structure. mdpi.comwikipedia.org A base transforms the intermediate diketone into a flavone through enolization followed by intramolecular cyclocondensation. mdpi.com

This method has been successfully applied to the synthesis of various substituted flavones, including those with hydroxydimethoxy substitution patterns. For instance, the synthesis of 5,8-dimethoxy-7-hydroxyflavone has been accomplished using this approach. ias.ac.in Similarly, the synthesis of 5:7:8:4'-tetramethoxyflavone was reported via the anisoylation of 2-hydroxy-3:4:6-trimethoxyacetophenone, demonstrating the utility of the Allan-Robinson condensation for preparing polymethoxy-substituted flavones. ias.ac.in The selection of appropriately substituted o-hydroxyacetophenones and aromatic anhydrides allows for the targeted synthesis of specific this compound isomers.

Table 1: Key Steps in the Allan-Robinson Reaction Mechanism

| Step | Description |

|---|---|

| 1. Tautomerization | The starting o-hydroxyaryl ketone undergoes tautomerization to form its enol isomer. |

| 2. Acylation | The enol performs a nucleophilic attack on the carbonyl group of the aromatic anhydride, forming a 1,3-diketone (o-hydroxydibenzoylmethane) intermediate. mdpi.com |

| 3. Cyclization | Under basic conditions, the diketone intermediate enolizes, followed by an intramolecular cyclocondensation reaction to form the heterocyclic C ring. mdpi.com |

| 4. Dehydration | The final step involves the elimination of a water molecule to yield the aromatic flavone core. wikipedia.org |

Green Chemistry Approaches in Flavone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of flavonoids to reduce environmental impact and improve efficiency. nih.gov These approaches focus on minimizing solvent use, reducing reaction times, and employing less hazardous reagents.

A prominent green strategy involves the use of microwave irradiation, often in solvent-free conditions. acs.orgacs.orgnih.gov Microwave-assisted synthesis can significantly accelerate reaction rates, leading to cleaner reactions with higher yields compared to conventional heating methods. acs.orgacs.org For example, the direct solvent-free synthesis of flavones has been achieved by irradiating phenols and β-ketoesters with microwaves, a method that proceeds through a thermal Fries rearrangement and cyclization. acs.orgacs.org

Another key green methodology is the Claisen-Schmidt condensation to produce chalcones, which are crucial precursors for flavones. nih.goviiste.org This reaction, which condenses an acetophenone with a benzaldehyde, can be performed under solvent-free conditions by grinding the reactants with a solid base like sodium hydroxide (NaOH). iiste.org The resulting chalcones can then be cyclized to flavones. For the synthesis of a this compound, one would start with a suitably substituted 2-hydroxyacetophenone (e.g., 2'-hydroxy-4',6'-dimethoxyacetophenone) and a substituted benzaldehyde. mdpi.com The use of ultrasound irradiation is another green technique that can promote the synthesis of chalcones and their subsequent cyclization to flavones, often at room temperature and in shorter time frames. nih.gov

Furthermore, the use of solid acid catalysts, such as silica-supported heteropolyacids (e.g., Wells-Dawson acid), provides an environmentally friendly alternative to corrosive mineral acids for the cyclodehydration of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones into flavones. unlp.edu.arbiomedres.us These catalysts can be easily recovered and reused, and the reactions can often be conducted under solvent-free conditions. unlp.edu.aracademie-sciences.fr

Table 2: Comparison of Green Synthesis Methods for Flavones

| Method | Key Features | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation, often solvent-free. acs.orgacs.org | Rapid heating, reduced reaction times, higher yields, cleaner reactions. acs.org |

| Solvent-Free Grinding | Mechanical mixing of solid reactants (e.g., acetophenone, benzaldehyde, NaOH). iiste.org | Eliminates bulk solvents, reduces waste, simple procedure. iiste.org |

| Ultrasound Irradiation | Use of ultrasonic waves to promote the reaction. nih.gov | Enhanced reaction rates, can often be performed at room temperature. nih.gov |

| Solid Acid Catalysis | Employs reusable catalysts like silica-supported heteropolyacids. unlp.edu.ar | Avoids corrosive mineral acids, catalyst is recyclable, often solvent-free. academie-sciences.fr |

Strategies for Synthesis of Substituted Flavones

The synthesis of specifically substituted flavones, such as hydroxydimethoxy flavones, relies on the strategic use of precursors bearing the desired functional groups. The most common route involves the condensation of a substituted o-hydroxyacetophenone (providing the A and C rings) with a substituted benzaldehyde or its equivalent (providing the B ring).

The synthesis of several isomers of this compound has been documented, highlighting the strategies for controlling the substitution pattern. For example, the synthesis of skullcapflavone I, ultimately identified as 5,2′-dihydroxy-7,8-dimethoxyflavone, was achieved starting from 2,4-dihydroxy-3,6-dimethoxyacetophenone. oup.com This demonstrates the importance of preparing the correctly substituted acetophenone to direct the final flavone structure. In the same study, the isomers 5,2′-dihydroxy-6,8-dimethoxyflavone and 5,2′-dihydroxy-6,7-dimethoxyflavone were also prepared from their respective acetophenone precursors. oup.com

Another common strategy involves the selective methylation or demethylation of polysubstituted flavones. The synthesis of 5,7-dihydroxyflavones and their O-methylated analogs often starts from 2,4,6-trihydroxyacetophenone. koreascience.kr Through a series of protection, methylation, condensation, and deprotection steps, specific isomers like 7-hydroxy-4',5-dimethoxyflavone can be obtained. koreascience.kr For instance, 5-hydroxy-7-methoxyflavone analogs can be prepared from 5,7-dimethoxyflavones via selective demethylation using aluminum chloride (AlCl₃). koreascience.kr

The synthesis of 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) highlights another route where the precursor chalcone is first formed and then cyclized. nih.gov These syntheses often rely on the Baker-Venkataraman rearrangement or related methods to form the 1,3-diketone intermediate, which is then cyclized under acidic conditions to yield the flavone.

Table 3: Examples of Synthesized Hydroxydimethoxy Flavones

| Compound Name | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 5,2′-Dihydroxy-7,8-dimethoxyflavone | 2,4-Dihydroxy-3,6-dimethoxyacetophenone, o-methoxybenzoic anhydride | Allan-Robinson condensation | oup.com |

| 5,7-Dihydroxy-4'-methoxyflavone | 2,4,6-Trihydroxyacetophenone, Anisaldehyde | KOH, I₂/DMSO | koreascience.kr |

| 7-Hydroxy-5-methoxyflavone | 5,7-Dimethoxyflavone | AlCl₃ (selective demethylation) | koreascience.kr |

| 5-Hydroxy-3',4',7-trimethoxyflavone | Phloroacetophenone dimethyl ether, Veratroyl chloride | Baker-Venkataraman rearrangement | nih.gov |

Dimerization Strategies for Flavonoid Derivatives

Dimerization represents a powerful strategy for the structural modification of flavonoids, leading to the formation of biflavonoids. nih.gov These dimeric structures, which consist of two flavonoid units linked together, often exhibit enhanced or novel biological activities compared to their monomeric counterparts. nih.govresearchgate.net

Flavonoid dimers are typically connected through either a carbon-carbon (C-C) or a carbon-oxygen-carbon (C-O-C) bond. nih.govconicet.gov.ar The formation of these linkages can occur between various positions on the two flavonoid skeletons, leading to a wide diversity of structures. conicet.gov.ar While numerous biflavonoids have been isolated from natural sources, synthetic strategies are being developed to create novel dimers with tailored properties.

The synthesis of flavonoid dimers can be approached through several methods, including oxidative coupling reactions, enzyme-mediated coupling, and multi-step total synthesis. The choice of strategy depends on the desired linkage type and position. For instance, phenolic oxidative coupling using reagents like ferric chloride (FeCl₃) or horseradish peroxidase can facilitate the formation of C-C or C-O-C bonds between flavonoid units rich in phenolic hydroxyl groups.

Although specific examples of the dimerization of this compound itself are not extensively detailed in the literature, the general principles of flavonoid dimerization are applicable. A synthetic approach could involve the controlled oxidative coupling of a suitably protected this compound monomer. Dimerization presents a promising avenue for creating novel derivatives of hydroxydimethoxy flavones, potentially leading to compounds with unique pharmacological profiles. nih.gov This strategy is inspired by nature, where dimerization is a common theme for modulating the function of bioactive molecules. nih.govrsc.org

Biological Activities and Mechanistic Insights Preclinical and in Vitro Studies

Antioxidant Activity

The antioxidant capacity of hydroxydimethoxy flavones is a well-documented area of their biological action. researchgate.netikm.org.mychemfaces.com This activity is largely attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS). vulcanchem.com The specific arrangement and number of hydroxyl and methoxy (B1213986) groups on the flavonoid skeleton are critical determinants of their antioxidant potential. nih.govmdpi.com

In vitro assays are commonly used to evaluate the free radical scavenging capabilities of these compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method used in these evaluations. For instance, 7-hydroxy-3',4'-dimethoxyflavone has been synthesized and tested for its antioxidant activity using the DPPH method. researchgate.netugm.ac.id However, in one study, it demonstrated low radical scavenging activity, with an IC50 value greater than 100 μg/mL. ugm.ac.id In contrast, other related flavonoids have shown potent scavenging abilities. Studies on polyherbal formulations containing flavonoids have demonstrated strong scavenging of DPPH, nitric oxide (NO), and hydrogen peroxide (H₂O₂) in a dose-dependent manner. bsmiab.org For example, a formulation showed an IC50 value of 57.25 ± 3.7 µg/ml for NO scavenging and 57.9 ± 3.15 μg/ml for H₂O₂ scavenging. bsmiab.org The general mechanism involves the flavonoid's ability to donate a hydrogen atom to the DPPH radical, neutralizing it. tjpr.org Similarly, they can act on nitric oxide and hydrogen peroxide to mitigate their reactive potential. bsmiab.org

Hydroxydimethoxy flavones can protect against lipid peroxidation, a process where free radicals damage lipids, leading to cellular damage. One study investigating the antioxidant constituents of Salvia poculata isolated 5-hydroxy-7,4'-dimethoxyflavone and found that the crude extract containing it showed significant inhibition of lipid peroxidation in a β-carotene bleaching assay. researchgate.net The essential oil from Gnaphalium species, which contain various flavonoids, also showed a significant inhibitory effect on lipid peroxidation in egg yolk homogenates. mdpi.com This protective effect is crucial for maintaining the integrity of cellular membranes.

Beyond direct radical scavenging, certain hydroxydimethoxy flavones can influence the body's own antioxidant defense systems. For example, flavonoids found in Scutellaria baicalensis, which include 5,7-dihydroxy-6,8-dimethoxyflavone, have been shown to significantly increase the activity of superoxide (B77818) dismutase (SOD). nih.govnih.gov SOD is a critical endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. Similarly, 5,7,2',6'-tetrahydroxyflavone, a related compound, upregulates endogenous antioxidants like SOD and glutathione (B108866) peroxidase (GPx) in oxidative stress models. vulcanchem.com

The antioxidant capacity of flavones is intricately linked to their chemical structure. nih.govnih.gov

Hydroxyl Groups (-OH): The number and location of hydroxyl groups are paramount. A 5-hydroxyl group, which forms a hydrogen bond with the C-4 carbonyl group, is considered important for activity. vulcanchem.com The presence of hydroxyl groups at the C5 and C7 positions on the A ring and at the C3' position on the B ring plays a crucial role in antioxidant activity. mdpi.com Furthermore, having two hydroxyl groups on the B ring, especially in adjacent positions (an ortho-catechol group), greatly enhances antioxidant ability. nih.govplos.org The free 7-OH group is also considered a key feature for effective free radical scavenging. plos.org

Methoxy Groups (-OCH₃): The substitution of hydroxyl groups with methoxy groups generally tends to decrease antioxidant activity. nih.gov For example, O-methylation at the C5 position can weaken scavenging ability. japsonline.com However, the specific pattern of methoxylation can contribute to unique biological activities. vulcanchem.com

Other Structural Features: The double bond between C2 and C3 in the C ring, in conjunction with the 4-carbonyl group, is important for electron delocalization, which contributes to the flavonoid's ability to stabilize and scavenge radicals. mdpi.comjapsonline.com

Recent research has highlighted that the process of autoxidation can significantly enhance the biological activity of certain flavones, particularly their ability to inhibit the aggregation of amyloid proteins associated with neurodegenerative diseases like Alzheimer's. nih.govmdpi.com Flavones with adjacent hydroxyl groups are particularly susceptible to autoxidation at neutral or basic pH. mdpi.com This process can lead to the formation of new, more potent inhibitory molecules, including polymers. nih.govmdpi.com Studies have demonstrated that flavones that undergo autoxidation exhibit a much greater potency at inhibiting the aggregation of both amyloid-beta and insulin (B600854). nih.govresearchgate.net For example, oxidized 6,2',3'-trihydroxyflavone (B1211075) was found to be a highly potent inhibitor. nih.gov While the initial flavone (B191248) may have some activity, its oxidation products can be significantly more effective, suggesting that the anti-amyloid potential of certain hydroxydimethoxy flavones could be amplified under physiological conditions. mdpi.comsemanticscholar.org

Anti-inflammatory Activity

Several hydroxydimethoxy flavones have demonstrated significant anti-inflammatory properties in preclinical in vitro models. nih.govbiocrick.commdpi.com This activity is often mediated through the inhibition of key inflammatory pathways and the reduction of pro-inflammatory mediators.

A prominent mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govacs.org NF-κB is a crucial transcription factor that regulates the expression of many genes involved in inflammation.

5-Hydroxy-7,8-dimethoxyflavone , isolated from Andrographis paniculata, has been shown to significantly inhibit the transcriptional activity of NF-κB in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.govacs.orgresearchgate.net This inhibition leads to a downstream decrease in the secretion of several pro-inflammatory mediators. vulcanchem.comnih.gov

5,7-Dihydroxy-6,8-dimethoxyflavone (also known as 6-Methoxywogonin) has also been noted for its anti-inflammatory effects, although some studies describe it as weak. biocrick.com It has been investigated for its ability to inhibit prostaglandin (B15479496) E2 (PGE₂) production. biocrick.com

Flavones with a 5-hydroxy-7-methoxy substitution pattern have shown moderate inhibitory activities on PGE₂ production in LPS-induced RAW 264.7 cells. koreascience.kr

The table below summarizes the observed anti-inflammatory effects of specific hydroxydimethoxy flavones from in vitro studies.

| Compound | Target/Mediator | Observed Effect | Cell Line | Reference(s) |

| 5-Hydroxy-7,8-dimethoxyflavone | NF-κB Transcriptional Activity | Significant inhibition | RAW 264.7 macrophages | nih.gov, acs.org, researchgate.net, mdpi.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased secretion | RAW 264.7 macrophages | nih.gov | |

| Interleukin-6 (IL-6) | Decreased secretion | RAW 264.7 macrophages | nih.gov | |

| Macrophage Inflammatory Protein-2 (MIP-2) | Decreased secretion | RAW 264.7 macrophages | nih.gov | |

| Nitric Oxide (NO) | Decreased secretion | RAW 264.7 macrophages | vulcanchem.com, nih.gov | |

| 5,7-Dihydroxy-4'-methoxyflavone | Prostaglandin E₂ (PGE₂) Production | Moderate inhibition | RAW 264.7 cells | koreascience.kr |

| 7-Hydroxy-4,5-dimethoxyflavone | Prostaglandin E₂ (PGE₂) Production | Moderate inhibition | RAW 264.7 cells | koreascience.kr |

These findings indicate that hydroxydimethoxy flavones can modulate inflammatory responses by targeting key signaling pathways and reducing the output of inflammatory molecules. The presence of a methoxy group at the C7 position and a hydroxyl group at the C3' position has been suggested to enhance anti-inflammatory activity. mdpi.com

Modulation of Inflammatory Mediators (e.g., NO, PGE2, TNF-α)

Hydroxydimethoxy flavones have been shown to effectively modulate key inflammatory mediators. For instance, certain flavone derivatives can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-treated RAW 264.7 cells. nih.gov The optimal structures for this inhibitory activity were found to be 5,7-dihydroxyflavones with specific dihydroxy or hydroxy/methoxy substitutions on the B-ring. nih.gov These compounds act by down-regulating the induction of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production in inflammatory conditions. nih.gov

Similarly, the production of prostaglandin E2 (PGE2), another crucial inflammatory mediator, is inhibited by various flavones. nih.goviastate.edu Studies have shown that 7-methoxyflavone (B191842) and wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone) are potent inhibitors of LPS-stimulated PGE2 production in macrophage-like cells. nih.gov The inhibitory activity of wogonin was particularly notable when considering its cellular uptake. nih.gov Furthermore, 7-hydroxyflavone (B191518) (HF) and 7,8-dihydroxyflavone (B1666355) (DHF) have been demonstrated to dose-dependently reduce the production of not only NO and PGE2 but also tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-activated RAW264.7 cells. nih.gov DHF, in general, exhibited more potent effects in reducing the secretion of these inflammatory markers. nih.gov

The anti-inflammatory effects of these compounds are often linked to their ability to suppress the expression of genes encoding for pro-inflammatory cytokines. For example, the total flavone of Abelmoschus manihot has been shown to downregulate the expression of IL-6 and IL-17 in a model of chronic colitis. frontiersin.org

Inhibition of Key Enzymes (e.g., COX-2, iNOS)

The anti-inflammatory properties of hydroxydimethoxy flavones are closely linked to their ability to inhibit key enzymes involved in the inflammatory cascade, namely cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). biomolther.org

Many flavonoids, including certain methoxyflavones, have been identified as inhibitors of COX-2. nih.govnih.govd-nb.info For instance, some synthetic methoxyflavones have demonstrated selective inhibition of COX-2 over COX-1. nih.gov While many flavonoids are weak inhibitors of COX enzymes directly, some, like wogonin, can directly inhibit COX-2 at moderate concentrations. biomolther.org The primary mechanism for many flavonoids, however, is the downregulation of COX-2 and iNOS expression. biomolther.orgnih.gov

Studies have shown that compounds like 7-hydroxyflavone and 7,8-dihydroxyflavone reduce the production of inflammatory mediators by downregulating the mRNA expression of iNOS and COX-2. nih.gov Similarly, certain flavone derivatives have been identified as down-regulators of iNOS induction rather than direct inhibitors of the enzyme's activity. nih.gov This indicates that their anti-inflammatory effects are mediated at the level of gene expression. Chrysin and its derivatives have also been shown to suppress the expression of COX-2 and iNOS. caldic.com

In Vitro and Animal Model Studies (e.g., Carrageenan-induced paw edema, DSS/TNBS-induced colitis)

The anti-inflammatory potential of hydroxydimethoxy flavones has been validated in various in vitro and animal models of inflammation.

In the carrageenan-induced paw edema model, a classic test for acute inflammation, certain flavonoids have shown efficacy. For example, a study on the anti-arthritic effects of cannabidiol (B1668261) (CBD) derivatives, including a dihydroxy-dimethoxy-CBD compound, noted a marked decrease in COX-2 and iNOS levels in the carrageenan-inflamed hindpaw. memberclicks.net

The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, which mimics inflammatory bowel disease (IBD), has been used to demonstrate the protective effects of flavonoids. socmucimm.orgmdpi.com A synthetic flavonoid, VI-16, was shown to protect against DSS-induced colitis by inhibiting NLRP3 inflammasome activation in macrophages. nih.gov Another study found that a mixed flavonoid supplement containing trimethoxy flavones suppressed ulcerative colitis in rats. nih.gov A new variety of Crataegus pinnatifida Bunge, rich in flavonoids, also showed efficacy in improving DSS-induced colitis. mdpi.com

Similarly, in the 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model, another well-established model for IBD, flavonoids have demonstrated therapeutic effects. nih.govactafarmaceuticaportuguesa.comnih.gov The total flavone of Abelmoschus manihot was found to ameliorate TNBS-induced colonic fibrosis by regulating the Th17/Treg balance and reducing extracellular matrix deposition. frontiersin.org Morusin, a prenylated flavonoid, also showed protection against TNBS-induced colitis in rats. plos.org

Anticancer and Antiproliferative Activities

Hydroxydimethoxy flavones have emerged as a promising class of compounds with significant anticancer and antiproliferative properties, as demonstrated in numerous preclinical studies. Their multifaceted mechanisms of action contribute to their ability to inhibit the growth and spread of various cancer cells.

Inhibition of Cancer Cell Lines (e.g., HCT-116, MCF7, OVCAR-3, SKOV-3)

Hydroxydimethoxy flavones and related flavonoid structures have demonstrated cytotoxic and antiproliferative effects against a range of cancer cell lines.

HCT-116 (Colon Cancer): Several flavonoid derivatives have shown activity against HCT-116 human colon cancer cells. plos.orgnih.gov For instance, xanthomicrol (B191054) (5,4′-dihydroxy-6,7,8-trimethoxyflavone) potently reduced the viability of HCT-116 cells. mdpi.com Luteolin (B72000), a common flavonoid, also exhibited a marked cytotoxic effect on HCT-116 cells. nih.gov While some tetramethoxyflavones showed only slight reductions in cell viability, the presence of a hydroxyl group at the C4' position in compounds like xanthomicrol appeared to be crucial for potent activity. mdpi.com Rutin and quercetin (B1663063) have also been shown to be cytotoxic to HCT-116 cells. mdpi.com

MCF-7 (Breast Cancer): Flavonoids have been investigated for their effects on MCF-7 breast cancer cells. nih.govresearchgate.netjapsonline.com Fractions of orange peel extract containing hydroxylated polymethoxyflavones have been shown to inhibit the growth and induce apoptosis in MCF-7 cells. nih.gov The presence of hydroxyl groups on the polymethoxyflavone structure was found to be critical for enhancing their proapoptotic activity. nih.gov Certain flavonoids can also induce cell cycle arrest in MCF-7 cells. mdpi.com

OVCAR-3 and SKOV-3 (Ovarian Cancer): The antiproliferative effects of hydroxydimethoxy flavones and other flavonoids have been observed in ovarian cancer cell lines. Wogonin (5,7-dihydroxy-8-methoxyflavone) reduced the proliferation of SKOV-3 and other ovarian cancer cell lines in a dose- and time-dependent manner. nih.gov It also sensitized cisplatin-resistant ovarian cancer cells to chemotherapy. nih.gov Myricetin (B1677590) has also been shown to suppress the proliferation, migration, and invasion of SKOV-3 cells. frontiersin.org Other flavonoids have also shown cytotoxic effects against OVCAR-3 and SKOV-3 cells. emanresearch.orgnih.gov Rhizomes of Cyperus rotundus, which contain flavonoids, were found to inhibit cell growth in OVCAR-3 and SKOV-3 cells. jntbgri.res.in

Table 1: Effects of Hydroxydimethoxy Flavones and Related Compounds on Cancer Cell Lines

| Compound/Extract | Cell Line | Cancer Type | Observed Effects | Reference |

|---|---|---|---|---|

| Xanthomicrol | HCT-116 | Colon | Reduced cell viability | mdpi.com |

| Luteolin | HCT-116 | Colon | Cytotoxic effect | nih.gov |

| Hydroxylated Polymethoxyflavones | MCF-7 | Breast | Inhibited growth, induced apoptosis | nih.gov |

| Wogonin | SKOV-3 | Ovarian | Reduced proliferation, sensitized to cisplatin | nih.gov |

| Myricetin | SKOV-3 | Ovarian | Suppressed proliferation, migration, and invasion | frontiersin.org |

Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest, Antiangiogenesis, Antimetastatic Effects)

The anticancer activities of hydroxydimethoxy flavones are executed through several key mechanisms:

Apoptosis Induction: A primary mechanism by which flavonoids exert their anticancer effects is the induction of apoptosis, or programmed cell death. In breast cancer cells, hydroxylated polymethoxyflavones trigger apoptosis by increasing intracellular calcium levels, which in turn activates calcium-dependent apoptotic proteases. nih.gov Wogonin has been shown to increase cisplatin-induced apoptosis in ovarian cancer cells. nih.gov The induction of apoptosis is a common finding across various studies on different flavonoids and cancer cell types. nih.govmdpi.comnih.gov

Cell Cycle Arrest: Flavonoids can also inhibit cancer cell proliferation by causing cell cycle arrest at different phases. For example, xanthomicrol was found to induce cell cycle arrest at the G2/M and G0/G1 phases in HCT-116 colon cancer cells. mdpi.com Other flavonoids have been shown to arrest the cell cycle in ovarian and breast cancer cells. mdpi.comnih.gov

Antiangiogenesis: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Flavonoids have demonstrated anti-angiogenic properties. nih.govmdpi.commdpi.comnih.gov They can inhibit this process by targeting various signaling pathways, including the VEGF signaling pathway. mdpi.comnih.gov For example, myricetin has been shown to inhibit angiogenesis by blocking the expression of HIF-1α and decreasing the levels of MMP-9 and VEGF. mdpi.com The 3-hydroxy substitution on the flavone structure has been identified as being particularly important for anti-angiogenic activity. nih.gov

Antimetastatic Effects: The spread of cancer cells to distant organs, or metastasis, is a major cause of cancer-related mortality. Flavonoids can inhibit metastasis by interfering with processes like cell migration and invasion. Myricetin has been shown to suppress the migration and invasion of ovarian cancer cells. frontiersin.org

Molecular Targets and Pathway Modulation (e.g., Kinases like PKC, CK-2, PIM-1, DAPK-1, CDK)

Flavonoids, a class of polyphenolic compounds, are recognized for their ability to interact with and modulate the activity of various protein kinases, which are crucial regulators of cellular signaling pathways. The specific arrangement of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavone backbone significantly influences their inhibitory potency and selectivity.

Protein Kinase C (PKC): In vitro studies have demonstrated that certain flavonoids can inhibit Protein Kinase C (PKC), a family of enzymes involved in various cellular processes. The inhibitory action is dependent on the flavonoid's structure. For instance, fisetin (B1672732), quercetin, and luteolin have been identified as potent PKC inhibitors. nih.gov The presence of free hydroxyl groups at specific positions (3', 4', and 7) and a coplanar structure are considered essential for significant PKC inhibition. nih.gov Conversely, the methoxy group, as seen in hesperetin (B1673127) at the 4'-position, can block this inhibitory activity. nih.gov

Casein Kinase 2 (CK2): CK2 is a serine-threonine kinase that is often overexpressed in cancer cells, promoting proliferation and survival. nih.gov Several flavonoids have been identified as potent inhibitors of CK2. A common feature of these inhibitory flavonoids, including luteolin and quercetin, is a flavone scaffold with hydroxyl groups at the 7 and 4' positions. nih.gov The crystal structure of luteolin in complex with CK2 reveals that its pyrocatechol (B87986) group is critical for binding within the active site. nih.gov

PIM-1 Kinase: The PIM-1 kinase is a serine/threonine kinase implicated in the development of various cancers. nih.gov Flavonoids have been investigated as potential PIM-1 inhibitors. Computational and in vitro studies have shown that flavonoids like quercetin can effectively inhibit PIM-1. nih.gov The inhibitory mechanism primarily involves blocking the ATP-binding site of the kinase. nih.gov The presence and position of hydroxyl groups are critical for this interaction, with the C-3 hydroxyl group playing a key role in anchoring the molecule in the active site. nih.gov

Cyclin-Dependent Kinase (CDK): Wogonin, a flavone with two hydroxyl groups and one methoxy group (5,7-dihydroxy-8-methoxyflavone), has been shown to target cyclin-dependent kinase 9 (CDK9). clinmedjournals.org This inhibition by wogonin can enhance apoptosis in cancer cell lines, particularly when used in combination with other therapeutic agents. clinmedjournals.org

Interactive Table: Kinase Inhibition by Selected Flavonoids

| Flavonoid | Target Kinase | Key Structural Features for Inhibition | Reference |

|---|---|---|---|

| Luteolin | PKC, CK2 | Free hydroxyl groups at 3', 4', and 7-positions; Pyrocatechol moiety | nih.gov, nih.gov |

| Quercetin | PKC, CK2, PIM-1 | Free hydroxyl groups at 3', 4', and 7-positions; C-3 hydroxyl group | nih.gov, nih.gov, nih.gov |

| Wogonin | CDK9 | 5,7-dihydroxy-8-methoxyflavone structure | clinmedjournals.org |

Neuroprotective Activities

Certain flavonoids have demonstrated neuroprotective properties in preclinical models, suggesting their potential in the context of neurodegenerative diseases. nih.govbiorxiv.org These activities are often attributed to their antioxidant and anti-inflammatory effects, as well as their ability to modulate specific signaling pathways in the brain. mdpi.com

Anti-Amyloidogenic Effects

The aggregation of amyloid-β (Aβ) protein is a key pathological hallmark of Alzheimer's disease. nih.gov Several flavonoids have been investigated for their ability to interfere with this process. In vitro studies have shown that certain flavones can inhibit the aggregation of Aβ. nih.gov The anti-amyloid potential of flavones can be enhanced by autoxidation, a process influenced by the position of hydroxyl groups on the flavonoid structure. nih.gov For example, oxidized 6,2',3'-trihydroxyflavone has been shown to be a potent inhibitor of both insulin and Aβ aggregation. nih.gov Flavonoids are thought to exert their anti-amyloidogenic effects by preventing the formation of Aβ fibrils or by destabilizing pre-formed fibrils. nih.govencyclopedia.pub

Potential against Neurodegenerative Disorders (e.g., Alzheimer's Disease, Parkinson's Disease in preclinical context)

The neuroprotective effects of flavonoids have been explored in various preclinical models of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govfrontiersin.org

Alzheimer's Disease (AD): In preclinical AD models, flavonoids have been shown to reduce the production of reactive oxygen species and Aβ protein. nih.gov Their ability to cross the blood-brain barrier makes them promising candidates for neuroprotection. encyclopedia.pub The multi-target nature of flavonoids allows them to address various pathological aspects of AD, including oxidative stress and neuroinflammation. mdpi.comencyclopedia.pub

Parkinson's Disease (PD): Parkinson's disease is characterized by the progressive loss of dopaminergic neurons. semanticscholar.org In preclinical PD models, lipophilic flavones with methoxy groups have demonstrated better neuroprotection compared to their hydroxylated counterparts. biorxiv.org For example, tangeretin, a polymethoxylated flavone, has been shown to protect against dopaminergic degeneration and improve motor function in a rat model of PD. mdpi.com Similarly, nobiletin, another polymethoxylated flavone, preserved dopaminergic neurons in rats exposed to the neurotoxin MPP+. mdpi.com These effects are partly attributed to the suppression of neuroinflammation. mdpi.com

Enzyme Inhibition (Beyond Inflammatory Pathways)

In addition to their effects on kinases and pathways involved in inflammation, flavonoids are known to inhibit a range of other enzymes.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. wikipedia.org Inhibition of this enzyme is a key strategy in managing hyperuricemia and gout. wikipedia.org In vitro studies have shown that many flavonoids can inhibit xanthine oxidase activity. nih.gov The structure-activity relationship reveals that planar flavones and flavonols with a 7-hydroxyl group are particularly effective inhibitors. wikipedia.orgnih.gov The presence of methoxy groups can also influence the inhibitory activity. mdpi.com Chrysin, a flavonoid with a 7-hydroxyl group, has been found to have strong inhibitory effects on xanthine oxidase. uah.edumdpi.com

Alpha-Amylase and Alpha-Glucosidase Inhibition

Alpha-amylase and alpha-glucosidase are key enzymes in the digestion of carbohydrates. ualberta.ca Inhibiting these enzymes can delay carbohydrate digestion and reduce post-prandial hyperglycemia, which is a therapeutic target for type 2 diabetes. nih.govnih.gov Numerous in vitro studies have demonstrated that flavonoids can inhibit both α-amylase and α-glucosidase. nih.govnih.govdiva-portal.org The inhibitory effect is highly dependent on the flavonoid's structure, including the number and position of hydroxyl and methoxy groups. mdpi.com For α-glucosidase, hydroxylation, particularly at the C-3 position, tends to enhance inhibitory activity, while glycosylation and methoxylation can reduce it. mdpi.com For α-amylase, specific structural features, such as a chlorine ion at the 3-position of the C-ring and hydroxyl groups at specific positions on the A and B rings, have been associated with potent inhibition. nih.govabertay.ac.uk

Interactive Table: Enzyme Inhibition by Selected Flavonoids

| Flavonoid/Flavonoid Class | Target Enzyme | IC50 / % Inhibition (Concentration) | Key Structural Features for Inhibition | Reference |

|---|---|---|---|---|

| Chrysin | Xanthine Oxidase | Strong inhibitory effects | 7-hydroxyl group | uah.edu, mdpi.com |

| Flavonoid derivatives | α-Glucosidase | IC50 range: 15.71 ± 0.21–42.06 ± 0.08 μM | Varies with substitutions (bromine group optimal in one study) | frontiersin.org, frontiersin.org |

| Flavonoid-rich fraction | α-Amylase | 45.95% inhibition at 100 μg/ml | Not specified | nih.gov |

| Luteolin | α-Glucosidase | Potent inhibitor | Hydroxylation pattern | nih.gov |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132), playing a key role in the termination of nerve signals. nih.gov The inhibition of AChE is a primary therapeutic strategy for managing conditions like Alzheimer's disease, where there is a deficit in cholinergic transmission. nih.govms-editions.cl By inhibiting AChE, the levels and duration of acetylcholine in the brain are increased, which can help to alleviate cognitive symptoms. scienceasia.org Flavonoids, as a class of compounds, have been investigated for their potential to inhibit acetylcholinesterase. nih.govjmp.ir

Research into the acetylcholinesterase inhibitory potential of various plant extracts has shown a correlation between the phenolic and flavonoid content of the extracts and their AChE inhibitory activity. ms-editions.clareeo.ac.ir For instance, 5,7-Dimethoxyflavone, a related methoxyflavone, has been reported to possess anti-cholinesterase activity. researchgate.net While direct studies on hydroxydimethoxy flavone's acetylcholinesterase inhibitory activity are not extensively detailed in the provided results, the known activity of structurally similar flavonoids suggests it may be a candidate for such investigation. The general consensus is that flavonoids represent a promising source of natural compounds for the development of new AChE inhibitors. nih.govareeo.ac.ir

Tankyrase Inhibition and Molecular Interactions

Tankyrases (TNKS), including TNKS1 and TNKS2, are enzymes that play crucial roles in various cellular processes, such as the regulation of Wnt/β-catenin signaling, which is implicated in cell proliferation. nih.govoncotarget.com This makes them a promising target for cancer therapy. nih.gov Flavones have been identified as inhibitors of tankyrases. nih.govnih.gov

Studies have shown that flavone derivatives can bind to the nicotinamide (B372718) binding site of the catalytic domain of human tankyrase 2. nih.gov The inhibition of tankyrase by small molecules, such as the well-characterized inhibitor XAV939, leads to the stabilization of AXIN1 and AXIN2 protein levels. oncotarget.com This stabilization enhances the destruction of β-catenin, thereby downregulating the Wnt signaling pathway and inhibiting the proliferation of cancer cells. oncotarget.commdpi.com

Research on a variety of flavones has demonstrated their potential as tankyrase inhibitors, with some derivatives showing high potency and selectivity. nih.govnih.gov For example, the compound MN-64 (a flavone derivative) exhibited a 6 nM potency against tankyrase 1 and effectively antagonized Wnt signaling in cell-based assays. nih.gov The molecular structures of flavones in complex with tankyrase reveal the key interactions that determine their inhibitory activity, providing a basis for the rational design of more potent and selective inhibitors. nih.gov While specific data on this compound's interaction with tankyrases is not available in the provided results, the established activity of the flavone scaffold suggests it could be a relevant area for future investigation.

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

Flavonoids are a well-established class of natural compounds possessing a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. nih.govfrontiersin.org Their potential as antimicrobial agents is a significant area of research, especially in the context of rising antibiotic resistance. mdpi.comredalyc.org However, one study noted that 5-Hydroxy-3,7-dimethoxyflavone, isolated from Kaempferia parviflora, did not show significant toxicity to fungi and bacteria. medchemexpress.com

The antimicrobial efficacy of flavonoids is influenced by their chemical structure, including the presence and position of hydroxyl and methoxy groups. mdpi.commdpi.com For instance, hydroxylation at specific positions on the flavonoid rings can enhance antibacterial activity, while methoxylation can sometimes decrease it. mdpi.com

Table 1: Antimicrobial Activity of Selected Flavonoids

| Compound/Extract | Target Microorganism(s) | Observed Effect |

|---|---|---|

| 3,5-Dihydroxy-4',7-dimethoxyflavone | Staphylococcus aureus, Escherichia coli | Significant activity with MICs of 200 µg/ml and 225 µg/ml, respectively. chemfaces.com |

| 5,7-Dimethoxyflavone derivatives | HepG2 and T47D cell lines | Cytotoxic activity. researchgate.net |

| Kaempferol derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Anti-MRSA activity. mdpi.com |

| Licochalcones A and C | Staphylococcus aureus, Micrococcus luteus | Inhibition of energy metabolism. nih.govcsic.es |

This table is interactive. Click on the headers to sort the data.

Studies have investigated the activity of flavonoids against a range of specific microorganisms. For example, 3,5-Dihydroxy-4',7-dimethoxyflavone has demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) of 200 µg/ml and 225 µg/ml, respectively. chemfaces.com In contrast, a study on 5-Hydroxy-3,7-dimethoxyflavone reported no significant toxicity against bacteria. medchemexpress.com

The effectiveness of flavonoids can differ between Gram-positive and Gram-negative bacteria. mdpi.commdpi.com Generally, flavones have shown greater activity against Gram-positive bacteria. mdpi.com The structural features of flavonoids, such as the C2=C3 double bond, are thought to be important for their inhibitory effects. mdpi.com

Flavonoids exert their antimicrobial effects through multiple mechanisms. nih.govcsic.es These include:

Inhibition of Nucleic Acid Synthesis: Some flavonoids can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. nih.govmdpi.com

Disruption of Cytoplasmic Membrane Function: Flavonoids can interfere with the bacterial cell membrane, leading to a loss of integrity and function. nih.govcsic.es

Inhibition of Energy Metabolism: Certain flavonoids can inhibit key enzymes involved in cellular respiration and energy production. nih.govcsic.es

Inhibition of Biofilm Formation: Flavonoids have been shown to reduce the adhesion and formation of biofilms, which are crucial for bacterial survival and virulence. mdpi.com

The lipophilicity of a flavonoid, influenced by features like methoxy groups, can affect its interaction with bacterial membranes. mdpi.comtandfonline.com

A promising strategy to combat antibiotic resistance is the use of flavonoids in combination with existing antibiotics. nih.govnih.gov Flavonoids can act synergistically with antibiotics, enhancing their efficacy and potentially reversing resistance mechanisms. mdpi.comnih.gov This synergistic effect can be achieved through various mechanisms, including the inhibition of bacterial efflux pumps, which are responsible for pumping antibiotics out of the bacterial cell. intec.edu.do

For instance, quercetin and morin (B1676745) have been shown to decrease the MIC of antibiotics like ciprofloxacin, tetracycline, and erythromycin (B1671065) against strains of Staphylococcus aureus. scispace.com The combination of flavonoids with antibiotics can lead to a more potent antimicrobial effect than either agent alone. nih.govscielo.org.ar

Other Preclinical Biological Effects (e.g., Cardiovascular Protection)

Flavonoids are widely recognized for their potential cardiovascular protective effects. nhri.org.twmdpi.comnih.gov These benefits are attributed to their antioxidant, anti-inflammatory, and antiplatelet properties. mdpi.combiosynth.com Epidemiological studies suggest an inverse correlation between dietary flavonoid intake and the risk of cardiovascular diseases. nhri.org.twmdpi.com

The mechanisms underlying the cardioprotective effects of flavonoids are multifaceted. They can improve endothelial function, reduce blood pressure, and decrease the oxidation of low-density lipoproteins (LDL), a key event in the development of atherosclerosis. nhri.org.twnih.gov For example, quercetin, a common flavonol, has been shown to reduce the expression of adhesion molecules and inflammatory markers, and may lower systolic blood pressure and triglyceride concentrations while increasing HDL cholesterol. mdpi.comtodaysgeriatricmedicine.com Aromatic compounds containing methoxy groups have been noted for their high antioxidant activity, which is a contributing factor to cardiovascular protection. tandfonline.com

Structure Activity Relationship Sar Studies of Hydroxydimethoxy Flavone and Analogs

Influence of Hydroxyl Group Positions and Number

The biological activity of flavones is significantly modulated by the number and position of hydroxyl (-OH) groups on their basic structure. These groups are key determinants for a range of activities, from antioxidant and anti-inflammatory effects to cytotoxicity and enzyme inhibition.

For neuroprotective activity, hydroxyl groups at the C3′ and C5′ positions of ring B play a vital role. ulisboa.ptresearchgate.net Furthermore, studies have shown that an increased number of hydroxyl groups can lead to higher neuro-differentiating activity. ulisboa.ptresearchgate.net The antioxidant effect is also strongly supported by substitutions at C5 and C7 on ring A, in addition to the C3' position on ring B. ulisboa.pt

In terms of cytotoxicity, flavonoids with hydroxyl groups at the C5 and/or C7 positions tend to show higher cytotoxic effects. acs.org The specific placement of these groups is also critical for interactions with certain biological targets. For example, hydroxyl groups at the 4'- and 7-positions are considered essential for the interaction between flavones and the solute carrier protein SLC46A3. najah.edu Similarly, hydroxylation at positions like C3, C5, and C7 can decrease the IC₅₀ values for the inhibition of enzymes like cytochrome P450 1B1, indicating increased potency. researchgate.net However, the addition of a 3-OH group, which converts a flavone (B191248) to a flavonol, has been shown to play a positive role in antioxidant activities. acs.org

Table 1: Influence of Hydroxyl Group Position on Biological Activity of Flavones

| Position of -OH Group(s) | Observed Effect | Biological Activity Affected | Citation(s) |

|---|---|---|---|

| C3', C4' (Catechol) | Enhances activity | Antioxidant, Anti-inflammatory | ulisboa.pttandfonline.com |

| C5, C7 | Increases activity | Cytotoxicity, Antioxidant | ulisboa.ptacs.org |

| C3', C5' | Vital for activity | Neuroprotection | ulisboa.ptresearchgate.net |

| C4', C7 | Essential for interaction | SLC46A3 Inhibition | najah.edu |

| C3 | Positive role | Antioxidant | acs.org |

| C8, C5' | Attenuates activity | Anti-inflammatory, Antioxidant | tandfonline.com |

| General | Increased number of -OH groups enhances activity | Neuro-differentiation | researchgate.net |

Impact of Methoxy (B1213986) Group Substitutions

The substitution of hydroxyl groups with methoxy (-OCH₃) groups significantly alters the physicochemical properties of flavones, such as lipophilicity, which in turn affects their biological activity. Methylation can either enhance or decrease activity depending on the position of the substitution and the biological target.

A methoxy group at the C7 position of the A-ring has been identified as a crucial feature for enhancing both anti-inflammatory and neuroprotective activities. ulisboa.ptresearchgate.net In contrast, a methoxy group at the C4' position on the B-ring has been reported to attenuate anti-inflammatory and antioxidant activities. tandfonline.com This is an interesting counterpoint to findings in other contexts, where C4'-methoxy substitution was found to increase antibacterial activity, likely by increasing the compound's lipophilic character and allowing for better interaction with bacterial membranes. tamu.edu

The number of methoxy substituents can also be a determining factor. In a study on anti-inflammatory effects, the inhibitory power on the expression of interleukins IL-1β and IL-6 was directly related to the number of methoxy groups, with a pentamethoxyflavone being more potent than trimethoxy and dimethoxy analogs. researchgate.net

Table 2: Impact of Methoxy Group (-OCH₃) Position on Biological Activity of Flavones

| Position of -OCH₃ Group(s) | Observed Effect | Biological Activity Affected | Citation(s) |

|---|---|---|---|